molecular formula C19H16N4O3S B2926035 N-benzyl-2-{[6-(3-nitrophenyl)pyridazin-3-yl]sulfanyl}acetamide CAS No. 893998-02-2

N-benzyl-2-{[6-(3-nitrophenyl)pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B2926035
CAS No.: 893998-02-2
M. Wt: 380.42
InChI Key: BIDFOLMJNMHEIR-UHFFFAOYSA-N
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Description

N-benzyl-2-{[6-(3-nitrophenyl)pyridazin-3-yl]sulfanyl}acetamide is a synthetic small molecule designed for research and development purposes. It features a pyridazine core linked to a 3-nitrophenyl group and a thioacetamide side chain, a scaffold recognized in medicinal chemistry for its potential to interact with various biological targets . Compounds containing the pyridazine heterocycle have been investigated for a range of biological activities, including as potential agents against infectious diseases and other pathologies . The specific inclusion of the 3-nitrophenyl substituent and the N-benzyl-thioacetamide moiety may influence the compound's electronic properties, lipophilicity, and overall binding affinity, making it a candidate for structure-activity relationship (SAR) studies . As a research chemical, its primary application is in high-throughput screening assays to identify hit compounds and in lead optimization programs to elucidate the role of specific molecular features on pharmacological activity . Researchers can utilize this molecule to probe novel biological pathways or as a building block in the design of more complex therapeutic candidates. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

N-benzyl-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3S/c24-18(20-12-14-5-2-1-3-6-14)13-27-19-10-9-17(21-22-19)15-7-4-8-16(11-15)23(25)26/h1-11H,12-13H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIDFOLMJNMHEIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NN=C(C=C2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-{[6-(3-nitrophenyl)pyridazin-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridazinyl Sulfanyl Intermediate: This step involves the reaction of 3-nitrophenylhydrazine with a suitable sulfanyl precursor under controlled conditions to form the pyridazinyl sulfanyl intermediate.

    Acylation Reaction: The intermediate is then subjected to an acylation reaction with benzyl chloroacetate in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-{[6-(3-nitrophenyl)pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Reagents like alkyl halides or aryl halides in the presence of a base.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various alkyl or aryl substituted derivatives.

Scientific Research Applications

N-benzyl-2-{[6-(3-nitrophenyl)pyridazin-3-yl]sulfanyl}acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-benzyl-2-{[6-(3-nitrophenyl)pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The nitrophenyl group can participate in electron transfer reactions, while the pyridazinyl sulfanyl group can form stable complexes with metal ions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural Features and Substituent Variations

The compound shares a core pyridazine-acetamide scaffold with several analogs reported in the literature. Key structural differences lie in substituents on the pyridazine ring and the N-benzyl group:

Compound Name Pyridazine Substituent Acetamide Group Sulfanyl/Phenoxy Linker Key Features
Target Compound 3-Nitrophenyl N-Benzyl Sulfanyl Electron-withdrawing nitro group
2-(4-Chlorophenyl)-2-(6-chloropyridazin-3-yl)acetamide (15) 4-Chlorophenyl, 6-Cl N-H None Dual chloro groups; simpler structure
N-Cyclohexyl-2-(2,3-dichlorophenylsulfanyl)acetamide 2,3-Dichlorophenyl N-Cyclohexyl Sulfanyl Bulky cyclohexyl group; halogenated aryl
N-Benzyl-2-(2,6-dichlorophenoxy)acetamide 2,6-Dichlorophenoxy N-Benzyl Phenoxy Phenoxy linker; dichloro substitution
2-[6-(4-Benzylpiperidin-1-yl)pyridazin-3-yl]-2-(4-chlorophenyl)acetamide (16) 4-Benzylpiperidinyl, 4-Cl N-H None Piperidinyl moiety; enhanced lipophilicity

Key Observations :

  • The sulfanyl linker may promote hydrogen bonding or thiol-mediated interactions, unlike phenoxy linkers in analogs like N-benzyl-2-(2,6-dichlorophenoxy)acetamide .
  • The N-benzyl group is retained in some analogs, suggesting its role in modulating solubility or steric effects.

Physicochemical Properties

Melting points and synthetic yields from analogs provide indirect insights:

Compound Melting Point (°C) Synthesis Yield (%)
15 169–172 50
16 215–219 69
18 243–247 10
  • Higher melting points (e.g., 243–247°C for compound 18) correlate with rigid substituents like 4-benzylpiperidinyl, suggesting the target compound’s nitro group may similarly increase thermal stability.
  • Lower yields (e.g., 10% for compound 18) highlight synthetic challenges with bulky substituents, which may apply to the nitro-substituted target compound.

Biological Activity

N-benzyl-2-{[6-(3-nitrophenyl)pyridazin-3-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, including anticonvulsant, anti-inflammatory, and anticancer properties. This article discusses its synthesis, mechanisms of action, and biological activity based on diverse research findings.

The synthesis of this compound typically involves multi-step organic reactions. The process generally includes:

  • Formation of Pyridazinyl Sulfanyl Intermediate : This initial step involves reacting 3-nitrophenylhydrazine with a sulfanyl precursor.
  • Acylation Reaction : The intermediate undergoes acylation with benzyl chloroacetate in the presence of a base like triethylamine to yield the final product.

The compound has a molecular formula of C19H16N4O3SC_{19}H_{16}N_{4}O_{3}S and possesses various functional groups that contribute to its biological activity.

The biological activity of this compound is attributed to its interactions with specific molecular targets. Notably:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, which could explain its anti-inflammatory effects.
  • Electrophilic Nature : The nitrophenyl group can participate in electron transfer reactions, enhancing the compound's reactivity with biological macromolecules.
  • Metal Ion Complexation : The pyridazinyl sulfanyl group can form stable complexes with metal ions, influencing various biological processes.

Anticonvulsant Activity

Research has indicated that derivatives similar to this compound exhibit significant anticonvulsant properties. A study demonstrated that certain structural features are crucial for maximizing anticonvulsant activity:

  • ED50 Values : For example, derivatives like N-benzyl-2-acetamido-3-methoxypropionamide showed ED50 values of 8.3 mg/kg in mice, comparable to established anticonvulsants like phenytoin (ED50 = 6.5 mg/kg) .

Anti-inflammatory and Anticancer Properties

The compound's potential as an anti-inflammatory agent has been explored through various studies focusing on its ability to modulate inflammatory mediators. Additionally, its anticancer activity is under investigation, particularly regarding its effects on cancer cell lines and tumor models.

Case Studies and Research Findings

  • Anticonvulsant Studies :
    • A study evaluated multiple derivatives for their anticonvulsant efficacy, highlighting that specific modifications at the C(2) site significantly influenced activity levels .
    • Protective indices (PI) were calculated for several compounds, indicating their therapeutic window and potential safety in clinical applications.
  • Anti-inflammatory Mechanisms :
    • Research indicated that the compound could reduce levels of pro-inflammatory cytokines in vitro, suggesting a mechanism by which it might alleviate inflammation .

Data Summary Table

Compound NameMolecular FormulaBiological ActivityED50 (mg/kg)Reference
This compoundC19H16N4O3SAnticonvulsant8.3 (in mice)
N-benzyl-2-acetamido-3-methoxypropionamideC18H20N4O3SAnticonvulsant8.3 (in mice)
N-benzyl derivativesVariousAnti-inflammatoryNot specified

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